[4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol
Description
Properties
IUPAC Name |
[4-bromo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N2O/c7-4-1-11-12(5(4)2-13)3-6(8,9)10/h1,13H,2-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLBDCDHHXMHLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Br)CO)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol typically involves the reaction of 4-bromo-1H-pyrazole with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity [4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in [4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used
Scientific Research Applications
Chemistry:
Catalysis: [4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biology and Medicine:
Drug Development: This compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It is used as a probe in biological studies to investigate the function of various biomolecules and pathways.
Industry:
Agrochemicals: It is explored for its potential use in the development of new agrochemicals with improved efficacy and safety profiles.
Electronics: The compound is used in the fabrication of electronic components due to its unique electronic properties
Mechanism of Action
The mechanism of action of [4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations in Pyrazole Derivatives
Notes:
- Trifluoroethyl vs. Methyl : The trifluoroethyl group in the target compound likely increases lipophilicity and metabolic stability compared to methyl analogs, a feature critical in drug design .
- Bromo Substituent : Bromine at the 4-position may enhance intermolecular interactions (e.g., halogen bonding), as seen in isostructural bromo/chloro derivatives .
- Hydroxymethyl Group: The CH₂OH moiety improves solubility relative to non-polar substituents, balancing the lipophilicity introduced by CF₃CH₂ .
Heterocycle Comparisons
Notes:
- Triazoles and imidazoles are more resistant to metabolic oxidation, which may extend half-life in biological systems .
Biological Activity
[4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol is an organic compound belonging to the pyrazole class, characterized by its unique structural features, including a bromine atom and a trifluoroethyl group. This compound has garnered attention for its potential biological activities and applications in various fields, including drug development and material science.
- Molecular Formula : C7H7BrF3N3O
- Molecular Weight : 276.05 g/mol
- CAS Number : 2101195-63-3
The biological activity of [4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group enhances lipophilicity, facilitating cell membrane penetration. Once inside the cell, the compound can bind to its target, modulating its activity and leading to various biological effects.
Drug Development
Research indicates that [4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol may serve as a pharmacophore in designing new drugs targeting specific enzymes or receptors. Its unique structure allows for the exploration of novel therapeutic pathways.
Biological Probes
This compound is utilized as a probe in biological studies to investigate the function of various biomolecules and pathways. Its ability to selectively interact with certain biological targets makes it valuable in research settings.
Antiparasitic Activity
A study explored the optimization of compounds targeting PfATP4, a sodium pump crucial for malaria parasites. The incorporation of similar heterocyclic systems improved aqueous solubility and metabolic stability while maintaining antiparasitic activity. While not directly tested on [4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol, the findings suggest that modifications in similar compounds can lead to enhanced biological efficacy against malaria .
Catalytic Applications
In catalytic chemistry, [4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol has been employed as a ligand to enhance the efficiency and selectivity of various catalytic reactions. Its role in catalysis indicates potential industrial applications beyond pharmaceuticals.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Applications |
|---|---|---|---|
| 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Bromine at 4-position; trifluoroethyl at 1-position | Moderate | Drug development |
| 4-Bromo-3-methylpyrazole | Similar pyrazole structure; methyl group instead of trifluoroethyl | Lower | Less effective in drug design |
| 4-Bromo-1H-pyrazole | Basic pyrazole structure without substitutions | Limited | Basic research |
Q & A
Q. What are the standard synthetic routes for preparing [4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol?
- Methodological Answer : The compound is typically synthesized via a multi-step approach. First, pyrazole precursors are functionalized through cyclization reactions. For example, substituted benzoic acid hydrazides can undergo cyclization with POCl₃ at elevated temperatures (120°C) to form pyrazole cores . The trifluoroethyl group is introduced via alkylation using 2,2,2-trifluoroethyl halides or related reagents under basic conditions. Purification often involves column chromatography or recrystallization from ethanol. Yield optimization may require stoichiometric control of alkylating agents and inert atmospheres .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer : Structural confirmation relies on a combination of:
- ¹H/¹³C NMR : To identify proton environments (e.g., bromine and trifluoroethyl substituents cause distinct splitting patterns).
- IR Spectroscopy : To confirm hydroxyl (-OH) and C-Br stretches (~550 cm⁻¹).
- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolves absolute configuration and bond angles, particularly useful for resolving steric effects from the trifluoroethyl group .
Q. What preliminary biological screening methods are used for pyrazole derivatives?
- Methodological Answer : Common assays include:
- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine minimum inhibitory concentrations (MICs) .
- Enzyme Inhibition : Fluorometric or colorimetric assays targeting kinases or hydrolases, with IC₅₀ calculations .
Advanced Research Questions
Q. How can reaction yields be optimized during trifluoroethyl group introduction?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2–4 hours vs. 24 hours) and improves regioselectivity .
- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates. Monitor progress via TLC or HPLC to terminate reactions at optimal conversion .
Q. How to resolve discrepancies between NMR and X-ray crystallographic data?
- Methodological Answer :
- Dynamic Effects in Solution : Conformational flexibility (e.g., rotation of the trifluoroethyl group) may cause averaged NMR signals. Use variable-temperature NMR to identify dynamic processes.
- X-ray Validation : Single-crystal X-ray analysis provides definitive bond lengths and angles. For example, the dihedral angle between pyrazole and trifluoroethyl groups can clarify steric interactions .
- DFT Calculations : Compare experimental data with computational models to identify energetically favorable conformers .
Q. What strategies enable regioselective bromination at the pyrazole 4-position?
- Methodological Answer :
- Direct Electrophilic Bromination : Use N-bromosuccinimide (NBS) in acetic acid at 0–5°C to favor 4-bromo substitution.
- Directed Metalation : Employ lithiation (e.g., LDA) at the 5-position, followed by quenching with Br₂ to achieve 4-bromo products.
- Cross-Coupling : Post-functionalization via Suzuki-Miyaura reactions with boronic acids, retaining bromine for further derivatization .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Variation : Replace bromine with other halogens (Cl, I) or electron-withdrawing groups (NO₂, CF₃) to probe electronic effects.
- Scaffold Hybridization : Integrate thiazole or triazole moieties via Huisgen cycloaddition, leveraging the reactivity of the pyrazole core .
- Pharmacophore Modeling : Use docking studies to predict interactions with target proteins (e.g., ADAMTS7 inhibition) and prioritize synthetic targets .
Data Contradiction Analysis
Q. How to address inconsistencies in melting points reported across studies?
- Methodological Answer :
- Purification Rigor : Recrystallize from high-purity solvents (e.g., HPLC-grade ethanol) to remove impurities affecting melting ranges.
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify polymorphic forms.
- Collaborative Validation : Cross-reference with independent syntheses and crystallographic data to confirm compound identity .
Methodological Tables
Q. Table 1: Key Spectral Data for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
